molecular formula C18H19BrClN3O B11081737 N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B11081737
M. Wt: 408.7 g/mol
InChI Key: HVHOIWBGVPMEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is a chemical compound that features a bromophenyl group and a chlorophenyl group connected via a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-bromophenylamine with 4-(4-chlorophenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide is unique due to its specific combination of bromophenyl and chlorophenyl groups connected via a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H19BrClN3O

Molecular Weight

408.7 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C18H19BrClN3O/c19-14-2-1-3-16(12-14)21-18(24)13-22-8-10-23(11-9-22)17-6-4-15(20)5-7-17/h1-7,12H,8-11,13H2,(H,21,24)

InChI Key

HVHOIWBGVPMEDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.